molecular formula C20H26N4O2 B2953652 N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide CAS No. 1226444-58-1

N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide

Katalognummer: B2953652
CAS-Nummer: 1226444-58-1
Molekulargewicht: 354.454
InChI-Schlüssel: RUAYZRWWNBZRIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 6-methyl group and a 4-methylpiperidin-1-yl moiety. The acetamide nitrogen is methylated and attached to a phenyl group, contributing to its unique steric and electronic profile.

Eigenschaften

IUPAC Name

N-methyl-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15-9-11-24(12-10-15)20-21-16(2)13-18(22-20)26-14-19(25)23(3)17-7-5-4-6-8-17/h4-8,13,15H,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAYZRWWNBZRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C16H22N4O\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}

This structure includes a pyrimidine ring, a piperidine moiety, and an acetamide functional group, which are significant for its biological activity.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit notable antitumor properties. For instance, derivatives with pyrimidine rings have shown inhibitory effects against various cancer cell lines. In vitro studies demonstrated that certain pyrimidine-based compounds could inhibit cell proliferation and induce apoptosis in breast cancer cells .

Anti-inflammatory Effects

Compounds related to this compound have been evaluated for their anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in treating inflammatory diseases .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Similar derivatives have been tested against various bacterial strains, showing significant inhibition at low concentrations. For example, studies on related pyrazole derivatives revealed broad-spectrum antibacterial effects, indicating that modifications to the piperidine or pyrimidine rings could enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Pyrimidine Substitution : The presence of methyl groups on the pyrimidine ring enhances binding affinity to target proteins.
  • Piperidine Influence : Variations in the piperidine substituent can modulate both solubility and biological activity.
  • Acetamide Group : This functional group is essential for maintaining the compound's pharmacodynamic properties.

Case Study 1: Anticancer Efficacy

A study focused on a series of pyrimidine derivatives, including this compound, demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells. The mechanism involved cell cycle arrest and induction of apoptosis through the activation of caspases .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of similar compounds were assessed using a murine model of acute inflammation. The results indicated a reduction in edema and inflammatory markers when treated with compounds structurally related to this compound, suggesting its potential as an anti-inflammatory agent .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyrimidine Ring

  • Target Compound: The pyrimidine ring is substituted at position 2 with 4-methylpiperidin-1-yl and at position 4 with a methoxy-linked acetamide group.
  • Analog 1 () : 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide replaces 4-methylpiperidine with piperidine and substitutes the phenyl group with a 2-trifluoromethylphenyl . The trifluoromethyl group introduces strong electron-withdrawing effects, which may alter binding kinetics but reduce metabolic stability due to increased polarity .
  • Analog 2 () : N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide retains the 4-methylpiperidinyl group but replaces the N-methyl-N-phenyl acetamide with a 5-chloro-2-methylphenyl substituent. The chloro group increases molecular weight (388.9 vs. ~350–370 for the target compound) and may enhance halogen bonding in target interactions .

Impact of Piperidine/Piperazine Derivatives

  • Analog 3 (): 2-(3-(6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)phenoxy)-N-isopropylacetamide substitutes 4-methylpiperidine with 4-methylpiperazine, introducing a basic nitrogen. This modification could improve solubility in acidic environments but may reduce blood-brain barrier penetration due to increased polarity .

Acetamide Substituent Variations

Compound Acetamide Substituents Molecular Weight Key Properties
Target Compound N-methyl, N-phenyl ~364.4 (est.) Balanced lipophilicity; steric bulk
Compound N-(2-trifluoromethylphenyl) ~409.4 High polarity; electron-withdrawing
Compound (4-methylpiperidin) N-(5-chloro-2-methylphenyl) 388.9 Halogen-enhanced binding; higher MW
Compound N-phenyl with pyrimidinylamino group 458.18 Extended conjugation; higher rigidity
  • Electron-Donating vs.
  • Steric Effects : The N-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like isopropyl () or chlorophenyl (), possibly enhancing conformational flexibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.